

Technical Guide: Physical Properties of 1-Ethyltetrazolinone

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Compound of Interest

Compound Name: 1-Ethyl-1,2-dihydro-5H-tetrazol-5-one

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Introduction

1-Ethyltetrazolinone, also known as 1-ethyl-1,4-dihydro-5H-tetrazol-5-one, is a five-membered heterocyclic organic compound. Its structure is characterized by a tetrazole ring substituted with an ethyl group at the 1-position and a carbonyl group at the 5-position. This compound serves as a crucial intermediate in the synthesis of various more complex molecules, most notably the potent, short-acting opioid analgesic, alfentanil.^{[1][2][3][4]} A thorough understanding of its physical properties is essential for its handling, characterization, and application in synthetic chemistry and drug development. This guide provides a comprehensive overview of the core physical properties of 1-ethyltetrazolinone, outlines representative experimental protocols for their determination, and includes a workflow for a key analytical procedure.

Core Physical Properties

The physical characteristics of 1-ethyltetrazolinone are summarized in the table below. These properties are critical for predicting its behavior in various solvents and under different temperature conditions, which is vital for its use in synthetic protocols.

Property	Value
Molecular Formula	C ₃ H ₆ N ₄ O
Molecular Weight	114.11 g/mol
Appearance	White to off-white or beige-brownish solid/crystals or powder
Melting Point	78-80 °C
Boiling Point	121 °C
Solubility	Soluble in chloroform and dichloromethane
Storage	Refrigerator, under inert atmosphere

Experimental Protocols

While specific experimental data for the determination of every physical property of 1-ethyltetrazolinone is not extensively published, standardized methods for organic compounds are applicable. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point of a solid is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Objective: To determine the temperature range over which 1-ethyltetrazolinone transitions from a solid to a liquid.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Spatula

- Mortar and pestle (if the sample is not a fine powder)

Procedure:

- **Sample Preparation:** Ensure the 1-ethyltetrazolinone sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals in a mortar and pestle.
- **Loading the Capillary Tube:** Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid.
- **Packing the Sample:** Invert the capillary tube and tap it gently on a hard surface to cause the solid to fall to the closed end. The packed sample should be approximately 2-3 mm in height.
[5]
- **Measurement:**
 - Place the capillary tube into the heating block of the melting point apparatus.
 - Set the apparatus to heat rapidly to a temperature about 15-20°C below the expected melting point (approximately 78°C).
 - Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[6]
 - Observe the sample through the magnifying eyepiece.
- **Data Recording:** Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[5]

Solubility Determination

Understanding the solubility of 1-ethyltetrazolinone in various solvents is crucial for designing reaction conditions, purification procedures, and formulation strategies.

Objective: To qualitatively or quantitatively determine the solubility of 1-ethyltetrazolinone in different solvents.

Apparatus:

- Small test tubes or vials
- Vortex mixer or magnetic stirrer
- Analytical balance
- Graduated pipettes or syringes

Procedure (Qualitative):

- Place a small, pre-weighed amount of 1-ethyltetrazolinone (e.g., 10 mg) into a test tube.
- Add a specific volume of the chosen solvent (e.g., 1 mL) in small increments.
- After each addition, vigorously agitate the mixture using a vortex mixer or by flicking the tube for a set period (e.g., 1-2 minutes).
- Visually inspect the solution for any undissolved solid.
- Continue adding solvent in measured portions until the solid completely dissolves, or until a significant volume of solvent has been added without dissolution.
- Record the observations as "soluble," "sparingly soluble," or "insoluble" at the tested concentration.

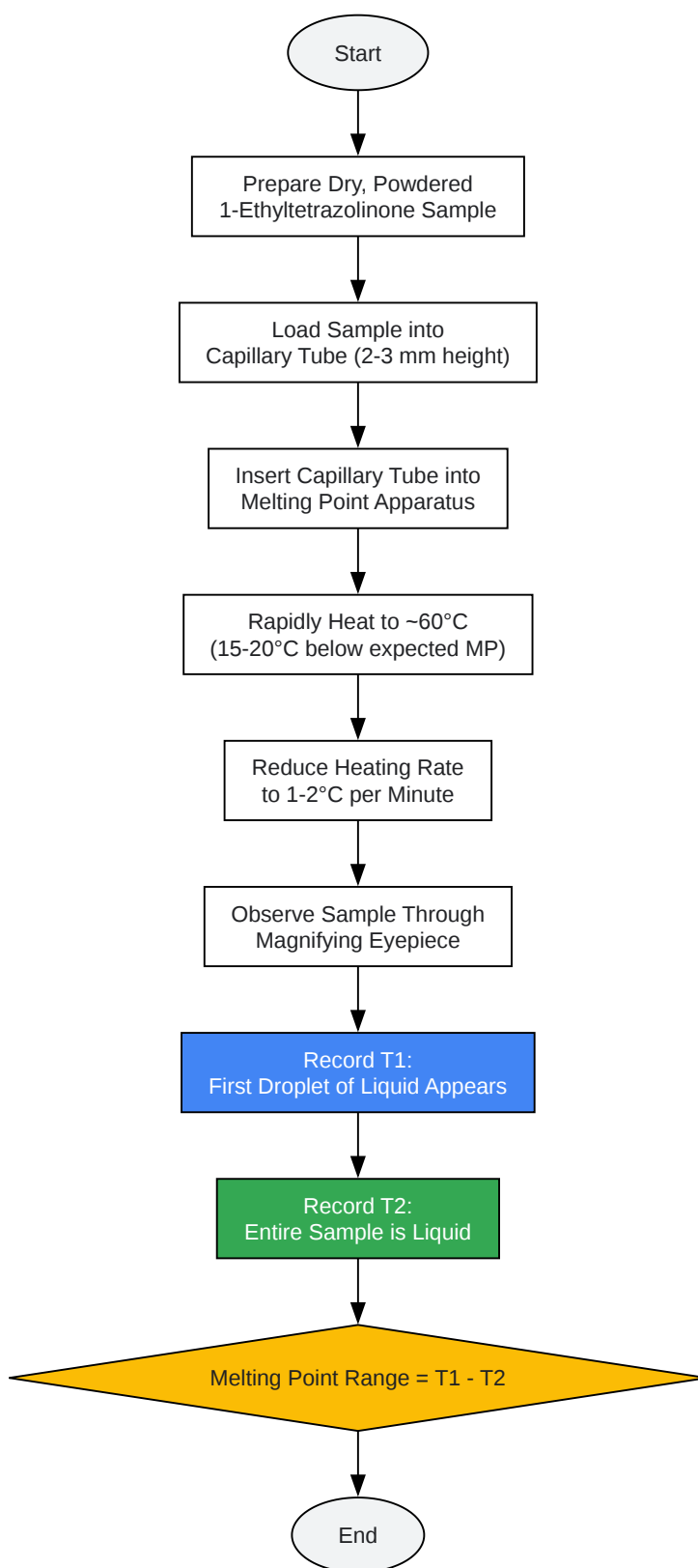
Procedure (Quantitative - Shake-Flask Method):

- Add an excess amount of 1-ethyltetrazolinone to a known volume of the solvent in a sealed flask.
- Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.^[7]
- Allow the undissolved solid to settle.
- Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by filtration or centrifugation.^[7]

- Determine the concentration of 1-ethyltetrazolinone in the supernatant using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy after creating a calibration curve).
- The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Mandatory Visualization

The following diagram illustrates the workflow for determining the melting point of 1-ethyltetrazolinone using the capillary method, a fundamental technique for characterizing solid organic compounds.



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Workflow for Melting Point Determination

Conclusion

The physical properties of 1-ethyltetrazolinone are well-defined and critical for its application in synthetic organic chemistry. As a key building block for pharmaceuticals like alfentanil, a precise understanding of its melting point, solubility, and stability is paramount for process optimization, purity assessment, and safe handling. The standardized protocols outlined in this guide provide a reliable framework for the characterization of this and similar heterocyclic compounds, ensuring reproducibility and accuracy in research and development settings.

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